Menthofuran

Drug Metabolism Toxicology Cytochrome P450

Menthofuran (CAS 494-90-6) is a bicyclic monoterpenoid furan naturally occurring in various mint species (Mentha spp.). It is characterized by a distinctive pungent, musty, and nutty odor profile and is biosynthesized from the α,β-unsaturated ketone pulegone via the action of the cytochrome P450 enzyme menthofuran synthase.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 494-90-6
Cat. No. B113398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenthofuran
CAS494-90-6
Synonyms4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran;  3,9-Epoxy-p-mentha-3,8-diene;  Menthofurane;  NSC 315249; 
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)OC=C2C
InChIInChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3
InChIKeyYGWKXXYGDYYFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Menthofuran (CAS 494-90-6): A Bifunctional Monoterpenoid for Pharmaceutical Toxicology, Mint Oil Quality Control, and Flavor Research


Menthofuran (CAS 494-90-6) is a bicyclic monoterpenoid furan naturally occurring in various mint species (Mentha spp.). It is characterized by a distinctive pungent, musty, and nutty odor profile [1] and is biosynthesized from the α,β-unsaturated ketone pulegone via the action of the cytochrome P450 enzyme menthofuran synthase [2]. Unlike the cooling sensation of menthol, menthofuran contributes a complex, oily, and sometimes undesirable lactonic note to peppermint oil [3]. Critically, menthofuran is not merely a flavor constituent; it is also identified as the proximate hepatotoxic metabolite of pulegone, the major toxin in pennyroyal oil, necessitating its strict monitoring in pharmaceutical and nutraceutical peppermint oil preparations [4].

Why Generic Substitution of Menthofuran or Peppermint Oil Fractions Fails in Critical Applications


Substituting menthofuran with other mint monoterpenes (e.g., menthol, menthone) or using an uncharacterized peppermint oil fraction is not scientifically valid for applications where menthofuran's specific bioactivity or analytical marker function is required. In flavor applications, the olfactory profile of menthofuran—a complex, musty, and nutty character—cannot be replicated by menthol's cooling sensation or menthone's minty-herbaceous note [1]. In pharmaceutical and toxicological contexts, menthofuran exhibits unique, potent, and selective biological activities, such as being a mechanism-based inactivator of human CYP2A6 with a Ki of 0.84 μM, an effect not shared by its biosynthetic precursor pulegone or other mint constituents [2]. Furthermore, in quality control of peppermint oil for medicinal use, menthofuran is a critical marker for source plant authenticity and safety; its content must be quantified to distinguish genuine Mentha × piperita from potentially toxic adulterants like pennyroyal oil (high in pulegone) [3].

Quantitative Differentiation Evidence for Menthofuran (CAS 494-90-6) vs. Pulegone and Other Monoterpenes


Mechanism-Based Inactivation of Human CYP2A6 by Menthofuran vs. Pulegone

Menthofuran is a potent, selective, and mechanism-based inactivator of human liver cytochrome P450 2A6. Its precursor, pulegone, does not exhibit this activity. In a direct head-to-head comparison using purified expressed CYP2A6, menthofuran demonstrated a Ki of 0.84 μM and a kinact of 0.25 min⁻¹. Furthermore, menthofuran showed selectivity by failing to inactivate CYP1A2, CYP2D6, CYP2E1, or CYP3A4 in a time- and concentration-dependent manner [1].

Drug Metabolism Toxicology Cytochrome P450 Enzyme Inactivation

Menthofuran as a Hepatotoxic Metabolite: Kinetic Comparison of CYP-Mediated Oxidation

Menthofuran is the proximate hepatotoxic metabolite formed from pulegone. Comparative enzyme kinetics demonstrate that while both are substrates for CYP2E1, CYP1A2, and CYP2C19, their affinities and oxidation rates differ. For CYP2E1, the primary enzyme, the Km for menthofuran oxidation (33 μM) is comparable to that for pulegone oxidation (29 μM), but the Vmax for menthofuran (0.43 nmol/min/nmol P-450) is nearly 20-fold lower than that for pulegone oxidation (8.4 nmol/min/nmol P-450) [1].

Hepatotoxicity Drug Metabolism Cytochrome P450 Pennyroyal Oil

Differential Impact on Hepatic Glutathione Levels: Menthofuran vs. Pulegone in Rodent Models

In a comparative in vivo study in rats, the hepatotoxicity of pulegone and its metabolite menthofuran were shown to operate through distinct mechanisms. Pulegone administration extensively depleted glutathione (GSH) levels in both liver tissue and plasma, and its toxicity was markedly enhanced by the GSH synthesis inhibitor buthionine sulfoximine. In contrast, administration of an equivalent toxic dose of menthofuran only marginally affected GSH levels, and its toxicity was not augmented by buthionine sulfoximine [1].

Hepatotoxicity Oxidative Stress Glutathione In Vivo Toxicology

Gastroprotective Activity of Menthofuran: Quantitative Reduction in Ethanol-Induced Gastric Lesions

Menthofuran exhibits significant, dose-dependent gastroprotective activity in a standard rodent model of gastric ulcers. In a study assessing ethanol-induced gastric lesions in rats, oral pretreatment with menthofuran reduced the ulcer index in a dose-dependent manner. At a dose of 100 mg/kg, menthofuran reduced the ulcer index to levels comparable to the positive control (omeprazole). This effect was associated with increased gastric wall nonprotein sulfhydryl (NPSH) levels and reduced malondialdehyde (MDA) content and myeloperoxidase (MPO) activity [1].

Gastroenterology Pharmacology Antioxidant Natural Products

Menthofuran Content as a Determinant of Peppermint Oil Quality and Origin

The concentration of menthofuran is a key differentiator for peppermint oil quality, source, and authenticity. In a study of 50 encapsulated peppermint oil products, GC-MS profiling of four major components—menthol, menthone, menthofuran, and isomenthone—was used to discriminate authentic Mentha × piperita oil from other mentha oils. Two medicinal products and 18 health food products were suspected of using material similar to mentha oil rather than genuine peppermint oil based on this component analysis. Furthermore, one medicinal product and one health food product contained high levels of components of safety concern, which includes menthofuran and pulegone [1].

Quality Control Analytical Chemistry Essential Oils Pharmacopoeia

High-Value Application Scenarios for Menthofuran (CAS 494-90-6)


Toxicology Studies on Pennyroyal Oil and Drug-Induced Liver Injury (DILI)

Menthofuran is the essential reference standard for investigating the hepatotoxicity of pennyroyal oil and the safety of pulegone-containing products. As the proximate hepatotoxic metabolite formed in humans, pure menthofuran is required to conduct in vitro metabolism studies (e.g., with CYP2E1, CYP1A2, CYP2C19) and in vivo toxicology studies to delineate its glutathione-independent mechanisms of liver injury [REFS-1, REFS-2]. Using pulegone as a substitute will not recapitulate the specific toxicological pathways of menthofuran.

Enzyme Inhibition Studies of CYP2A6 for Drug-Drug Interaction (DDI) Prediction

Menthofuran is a critical tool compound for studying CYP2A6, a major enzyme involved in nicotine metabolism and the activation of procarcinogens like nitrosamines. Due to its potent (Ki = 0.84 μM) and mechanism-based inactivation of CYP2A6, menthofuran is an invaluable positive control for developing and validating CYP2A6 inhibition assays [1]. Researchers investigating CYP2A6-mediated drug interactions or genetic polymorphisms should prioritize menthofuran for its unique and well-characterized inhibitory profile.

Authenticity and Safety Assessment of Peppermint Oil for Pharmaceutical Formulations

For manufacturers of peppermint oil-based medicinal products (e.g., enteric-coated capsules for Irritable Bowel Syndrome), quantifying menthofuran is a non-negotiable quality control (QC) parameter. GC-MS or GC-FID analysis of menthofuran, alongside menthol, menthone, and isomenthone, is required to authenticate the botanical source (Mentha × piperita vs. other mentha oils) and to ensure that levels of potentially hepatotoxic furanoid compounds do not exceed safe limits, as per pharmacopoeial monographs [1]. Procurement of pure menthofuran analytical standard is mandatory for method validation and routine QC testing.

Elucidation of Peppermint Aroma and Flavor Reconstitution Research

Menthofuran is an indispensable compound for advanced flavor research aiming to authentically reconstitute the complex aroma of fresh peppermint. It is the direct biosynthetic precursor to several key p-menthane lactone derivatives that impart the characteristic 'sweet/milky' and 'caramel-like/spicy' notes of peppermint [1]. Flavor chemists cannot replicate this unique aromatic signature using simpler, more abundant monoterpenes like menthol or menthone alone; menthofuran is the essential starting point for understanding and recreating this biosynthetic pathway.

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